molecular formula C7H11N3O B8217533 (S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine

(S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine

Cat. No.: B8217533
M. Wt: 153.18 g/mol
InChI Key: CGWDUHSWKSAOCN-ZETCQYMHSA-N
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Description

(S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is a chiral compound that features a tetrahydrofuran ring attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.

    Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Chiral Resolution: The chiral center at the tetrahydrofuran ring can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydrofuran ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

(S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine: The enantiomer of the compound, which may have different biological activities.

    1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine: The racemic mixture of the compound.

    1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine: A structural isomer with the amine group at a different position on the pyrazole ring.

Uniqueness

(S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of both the tetrahydrofuran and pyrazole rings also contributes to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-[(3S)-oxolan-3-yl]pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5,8H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWDUHSWKSAOCN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1N2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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